molecular formula C11H14N2O B12815544 7-amino-4-methyl-1H-quinolin-2-one;methane

7-amino-4-methyl-1H-quinolin-2-one;methane

Cat. No.: B12815544
M. Wt: 190.24 g/mol
InChI Key: RHUGISNYRGUGML-UHFFFAOYSA-N
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Description

7-amino-4-methyl-1H-quinolin-2-one;methane is a compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-methyl-1H-quinolin-2-one involves several steps. One common method includes the reaction of aniline derivatives with malonic acid equivalents under specific conditions . The structural characterization of the compound is typically performed using techniques such as Fourier Transformed Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-amino-4-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

7-amino-4-methyl-1H-quinolin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antifungal and antibacterial properties.

    Medicine: Investigated for its potential use in treating diseases such as cancer and heart failure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-amino-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungal strains by interfering with their cellular processes. The compound’s effects are mediated through its binding to specific enzymes and receptors, leading to the disruption of essential biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-4-methyl-1H-quinolin-2-one stands out due to its unique combination of an amino group and a methyl group on the quinolinone core. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-amino-4-methyl-1H-quinolin-2-one;methane

InChI

InChI=1S/C10H10N2O.CH4/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9;/h2-5H,11H2,1H3,(H,12,13);1H4

InChI Key

RHUGISNYRGUGML-UHFFFAOYSA-N

Canonical SMILES

C.CC1=CC(=O)NC2=C1C=CC(=C2)N

Origin of Product

United States

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